molecular formula C18H19N2O5+ B12505739 (4-Ethoxycarbonylanilino)-(4-ethoxycarbonylphenyl)-oxoazanium

(4-Ethoxycarbonylanilino)-(4-ethoxycarbonylphenyl)-oxoazanium

Katalognummer: B12505739
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: LOOVRYZFUGHEMF-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl is a complex organic compound with a unique structure that includes ethoxycarbonyl groups and a diazenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with appropriate diazonium salts under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diazenyl group to amines.

    Substitution: The ethoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethoxycarbonyl groups.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl involves its interaction with molecular targets through its diazenyl and ethoxycarbonyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its diazenyl group, in particular, provides unique chemical properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C18H19N2O5+

Molekulargewicht

343.4 g/mol

IUPAC-Name

(4-ethoxycarbonylanilino)-(4-ethoxycarbonylphenyl)-oxoazanium

InChI

InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3/p+1

InChI-Schlüssel

LOOVRYZFUGHEMF-UHFFFAOYSA-O

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.